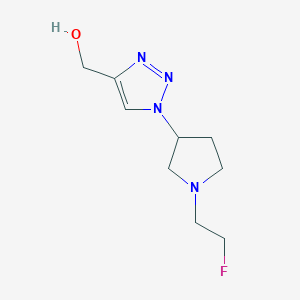
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Descripción general
Descripción
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C9H15FN4O and its molecular weight is 214.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyrrolidine ring, a triazole moiety, and a fluoroethyl substituent, which collectively enhance its interaction with biological targets. The following sections will delve into its biological activity, synthesis, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₁H₁₄FN₅O
- Molecular Weight : Approximately 253.26 g/mol
Structural Features
The compound's structure is characterized by:
- A pyrrolidine ring , which is known for its role in various biological activities.
- A triazole ring , recognized for its antifungal, antibacterial, and anticancer properties.
- A fluoroethyl group , which enhances lipophilicity and potential interactions with biological systems.
Anticancer Properties
Research indicates that compounds containing triazole rings exhibit significant anticancer activity. For instance, studies have shown that related triazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves inducing apoptosis and disrupting cell cycle progression.
Case Study: Antiproliferative Activity
In a comparative study of triazole derivatives, it was found that certain compounds exhibited IC₅₀ values in the low micromolar range against breast cancer cells (MCF-7 line). The specific derivative mentioned showed promising results in inducing G2/M phase arrest and apoptosis through oxidative stress mechanisms .
The precise mechanism of action for This compound is not fully elucidated but is believed to involve:
- Interaction with specific biological receptors.
- Induction of reactive oxygen species (ROS), leading to cellular stress and apoptosis.
- Inhibition of key signaling pathways associated with cancer cell survival.
Antimicrobial Activity
Triazole compounds are also well-documented for their antimicrobial properties. The presence of the triazole moiety allows for interference with fungal cell membrane synthesis, making such compounds potential candidates for antifungal drug development.
Synthesis
The synthesis of This compound typically involves several steps:
- Formation of the Triazole Ring : This can be achieved via a Huisgen cycloaddition reaction between an azide and an alkyne.
- Introduction of the Fluoroethyl Group : Often accomplished using fluoroethylating agents under basic conditions.
- Attachment of the Pyrrolidine Moiety : This can be done through nucleophilic substitution or reductive amination techniques.
Reaction Conditions
Common reagents include:
- Organic solvents like dichloromethane or ethanol.
- Catalysts such as palladium or copper.
These conditions can be optimized to improve yield and purity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 1-(1-(2-chloroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole | Chloroethyl Triazole | Moderate anticancer activity | Chloro group may alter reactivity |
| 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole | Fluoroethyl Triazole | High anticancer activity | Enhanced interaction potential |
Propiedades
IUPAC Name |
[1-[1-(2-fluoroethyl)pyrrolidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O/c10-2-4-13-3-1-9(6-13)14-5-8(7-15)11-12-14/h5,9,15H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZVDXSKAZFBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















